molecular formula C26H26FN5O2 B2618075 5-ethyl-7-(4-(3-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040649-38-4

5-ethyl-7-(4-(3-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

カタログ番号: B2618075
CAS番号: 1040649-38-4
分子量: 459.525
InChIキー: LAXXSDJVWAVJKC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the pyrazolo[4,3-c]pyridin-3(5H)-one class, characterized by a fused pyrazole-pyridinone core. Key structural features include:

  • 5-Ethyl substitution: Enhances lipophilicity and metabolic stability.
  • 2-Phenyl group: Contributes to π-π stacking interactions in target binding.
  • 7-Position modification: A piperazine-1-carbonyl group linked to a 3-fluorobenzyl moiety, which may influence receptor selectivity and pharmacokinetics via fluorination and spatial arrangement.

The molecular formula is C₂₇H₂₅FN₅O₂ (exact mass: ~465.5 g/mol), with the 3-fluorobenzyl group distinguishing it from analogues with alternative substituents.

特性

IUPAC Name

5-ethyl-7-[4-[(3-fluorophenyl)methyl]piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN5O2/c1-2-29-17-22(24-23(18-29)26(34)32(28-24)21-9-4-3-5-10-21)25(33)31-13-11-30(12-14-31)16-19-7-6-8-20(27)15-19/h3-10,15,17-18H,2,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXXSDJVWAVJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

5-Ethyl-7-(4-(3-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its synthesis, pharmacological properties, and the underlying mechanisms of its biological activity.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C26H26FN5O2
Molecular Weight 459.5 g/mol
CAS Number 1040649-38-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including carbonylation and piperazine modifications. The detailed synthetic pathways are crucial for understanding its pharmacological profiles and optimizing yield and purity. Various synthetic routes have been documented, showcasing the versatility of the pyrazolo[4,3-c]pyridine scaffold in medicinal chemistry .

Anticancer Properties

Research indicates that 5-ethyl-7-(4-(3-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one exhibits significant anticancer activity. In vitro studies have demonstrated that it inhibits various cancer cell lines, including melanoma, renal, breast, and leukemia cells, with growth inhibition (GI50) values as low as 0.1 μM . The mechanism of action appears to involve modulation of critical pathways such as apoptosis and cell cycle regulation.

The compound has been shown to affect several key molecular targets:

  • PARP Inhibition : It modulates the activity of poly (ADP-ribose) polymerase (PARP), a critical enzyme involved in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy .
  • Apoptotic Pathways : Studies have indicated that treatment with this compound results in increased levels of pro-apoptotic factors such as P53 and Bax while decreasing anti-apoptotic proteins like Bcl-2, thereby promoting apoptosis in cancer cells .

Neuropharmacological Effects

Beyond its anticancer properties, preliminary studies suggest potential neuropharmacological effects. The compound’s structure allows it to interact with neurotransmitter systems, possibly providing therapeutic benefits in conditions such as anxiety and depression .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Case Study on Lung Cancer : In a xenograft model, the compound significantly inhibited A549 lung cancer growth without observable toxicity, indicating its potential for clinical application in lung cancer therapy .
  • Combination Therapy : When used in combination with other chemotherapeutic agents, this compound has shown enhanced efficacy against resistant cancer cell lines, suggesting a synergistic effect that warrants further investigation .

科学的研究の応用

Synthesis and Structural Characterization

The synthesis of 5-ethyl-7-(4-(3-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one involves multiple steps, including the formation of the pyrazolo[4,3-c]pyridine core and the introduction of piperazine and fluorobenzyl groups. The compound's structure can be confirmed through various spectroscopic methods such as NMR, IR, and mass spectrometry, which provide insights into its molecular configuration and purity .

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo[4,3-c]pyridine exhibit promising anticancer properties. The compound has been tested for its ability to inhibit specific cancer cell lines, showing significant cytotoxic effects. In vitro assays have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Preliminary evaluations have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of metabolic pathways essential for bacterial growth .

Neuropharmacological Effects

Given the presence of a piperazine moiety, there is potential for neuropharmacological applications. Compounds with similar structures have been explored for their effects on neurotransmitter systems, indicating possible use in treating conditions such as anxiety or depression. Research into the binding affinity of this compound to various receptors could elucidate its role in modulating neurochemical pathways .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of related compounds:

  • A study published in 2024 examined a series of pyrazole derivatives for their antimicrobial efficacy, highlighting that modifications to the piperazine group can enhance activity against specific pathogens .
  • Another investigation focused on the anticancer properties of similar pyrazolo compounds, demonstrating that structural variations significantly impact their potency against different cancer cell lines .

Conclusion and Future Directions

The compound 5-ethyl-7-(4-(3-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one represents a promising candidate for further research in medicinal chemistry. Its diverse biological activities suggest potential applications in oncology and infectious diseases. Future research should focus on optimizing its pharmacological properties through structural modifications and exploring its mechanisms of action in greater detail.

類似化合物との比較

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Substituents at Critical Positions Molecular Weight (g/mol) Key Features Reference
Target Compound Pyrazolo[4,3-c]pyridin-3(5H)-one 5-Ethyl, 2-Phenyl, 7-(3-fluorobenzyl-piperazine-carbonyl) ~465.5 Fluorine at benzyl meta-position; piperazine-carbonyl linker enhances flexibility.
5-Ethyl-7-{[4-(2-fluorophenyl)piperazinyl]carbonyl}-2-phenyl analogue Pyrazolo[4,3-c]pyridin-3(5H)-one 7-(2-fluorophenyl-piperazine-carbonyl) 445.5 Fluorine at benzyl ortho-position; reduced steric hindrance.
MK72 (Pyrazolo[1,5-a]pyrimidin-7-one) Pyrazolo[1,5-a]pyrimidin-7(4H)-one 5-(3,5-bis(trifluoromethyl)phenyl), 2-(4-fluorophenyl) ~500.4 Trifluoromethyl groups increase metabolic stability; rigid pyrimidinone core.
4-(1H-Pyrazol-4-yl)-1-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one Arylpiperazine-pyrazole hybrid Piperazine linked to trifluoromethylphenyl and pyrazole-butyl ketone ~435.4 Flexible butanone linker; trifluoromethyl enhances hydrophobicity.
5-(4-Chlorophenyl)-3-(4-methylphenyl)-pyrazolo[3,4-c]pyridazine Pyrazolo[3,4-c]pyridazine Chlorophenyl and methylphenyl substituents ~353.8 Pyridazine core with electron-withdrawing Cl; reduced solubility.

Substituent Position and Electronic Effects

  • Fluorobenzyl Position : The target compound’s 3-fluorobenzyl group (meta-fluorine) provides distinct electronic and steric effects compared to the 2-fluorophenyl analogue (ortho-fluorine) in . Meta-substitution may improve receptor binding due to reduced steric clash and optimal dipole interactions .
  • Trifluoromethyl vs.

Core Heterocycle Modifications

  • Pyrazolo[4,3-c]pyridinone vs. Pyrazolo[1,5-a]pyrimidinone: The target’s pyridinone core allows for hydrogen bonding via the carbonyl oxygen, whereas pyrimidinones (e.g., MK72) offer additional nitrogen atoms for binding but increased rigidity .
  • Pyridazine vs. Pyridinone: Pyridazine-based compounds () lack the carbonyl group, reducing polarity and possibly membrane permeability .

Linker and Pharmacokinetic Implications

  • Piperazine-Carbonyl Linker: The target’s carbonyl-piperazine group () provides conformational flexibility, aiding in target engagement, compared to direct alkylation (e.g., ’s butanone linker) .
  • Sulfonyl vs. Carbonyl : ’s sulfonyl-containing analogue has higher polarity, which may improve solubility but limit blood-brain barrier penetration .

Q & A

Q. What analytical methods ensure batch-to-batch consistency?

  • Answer : Adopt AOAC SMPR guidelines for phosphodiesterase inhibitors: validate HPLC methods (USP <621>), use reference standards for retention time alignment, and perform elemental analysis (C, H, N) to confirm stoichiometry .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。